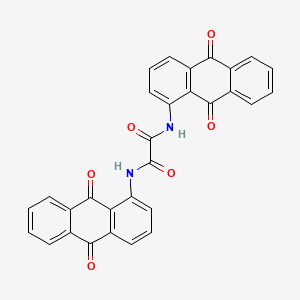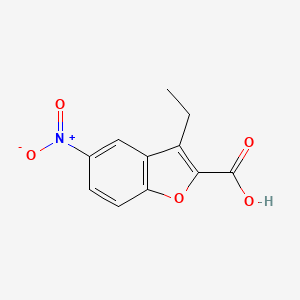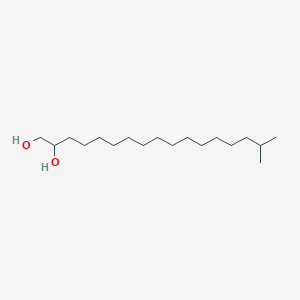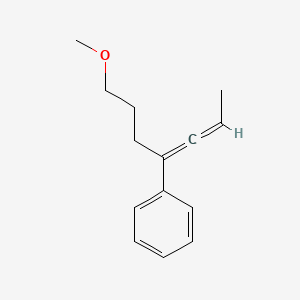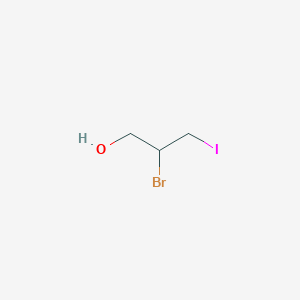![molecular formula C32H32N4O2 B14402105 2,2'-(Piperazine-1,4-diyl)bis[N-([1,1'-biphenyl]-3-yl)acetamide] CAS No. 89474-06-6](/img/structure/B14402105.png)
2,2'-(Piperazine-1,4-diyl)bis[N-([1,1'-biphenyl]-3-yl)acetamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Piperazine-1,4-diyl)bis[N-([1,1’-biphenyl]-3-yl)acetamide]: is a complex organic compound characterized by the presence of a piperazine ring linked to two biphenyl groups through acetamide linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Piperazine-1,4-diyl)bis[N-([1,1’-biphenyl]-3-yl)acetamide] typically involves the reaction of piperazine with N-([1,1’-biphenyl]-3-yl)acetamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like piperidine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the acetamide linkages, potentially converting them into amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like chlorosulfonic acid or bromine in the presence of a catalyst.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine-functionalized compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2,2’-(Piperazine-1,4-diyl)bis[N-([1,1’-biphenyl]-3-yl)acetamide] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: Its ability to interact with various biological targets makes it a valuable tool for probing biochemical pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders .
Industry: In the industrial sector, the compound can be used in the development of advanced materials, including polymers and coatings. Its structural properties contribute to the enhancement of material performance .
Wirkmechanismus
The mechanism of action of 2,2’-(Piperazine-1,4-diyl)bis[N-([1,1’-biphenyl]-3-yl)acetamide] involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and biphenyl groups facilitate binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
2,2’-(Piperazine-1,4-diyl)bis(ethanesulfonic acid): This compound shares the piperazine core but differs in its functional groups, leading to distinct chemical and biological properties.
2,2’-(Piperazine-1,4-diyl)bis(1-phenylethanol): Another similar compound with a piperazine core, but with phenylethanol groups instead of biphenyl acetamide.
Uniqueness: The uniqueness of 2,2’-(Piperazine-1,4-diyl)bis[N-([1,1’-biphenyl]-3-yl)acetamide] lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
89474-06-6 |
|---|---|
Molekularformel |
C32H32N4O2 |
Molekulargewicht |
504.6 g/mol |
IUPAC-Name |
2-[4-[2-oxo-2-(3-phenylanilino)ethyl]piperazin-1-yl]-N-(3-phenylphenyl)acetamide |
InChI |
InChI=1S/C32H32N4O2/c37-31(33-29-15-7-13-27(21-29)25-9-3-1-4-10-25)23-35-17-19-36(20-18-35)24-32(38)34-30-16-8-14-28(22-30)26-11-5-2-6-12-26/h1-16,21-22H,17-20,23-24H2,(H,33,37)(H,34,38) |
InChI-Schlüssel |
AIZPZBKNJKOTFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC(=C2)C3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


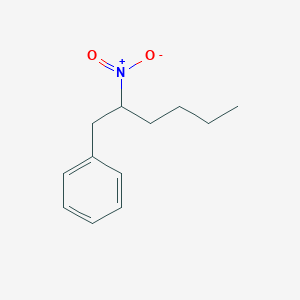
![Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl-](/img/structure/B14402035.png)
![N-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N'-propan-2-ylurea](/img/structure/B14402043.png)
![(2-Azaspiro[5.5]undec-8-en-2-yl)(2,5-dimethylpyrrolidin-1-yl)methanone](/img/structure/B14402060.png)
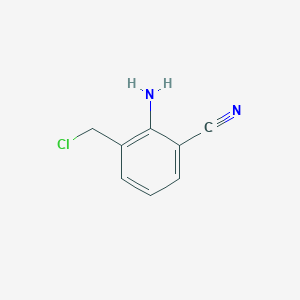
![N-Chloro-N-[2-chloro-4-(trimethylsilyl)but-3-yn-1-yl]benzenesulfonamide](/img/structure/B14402068.png)

